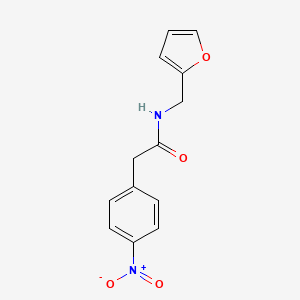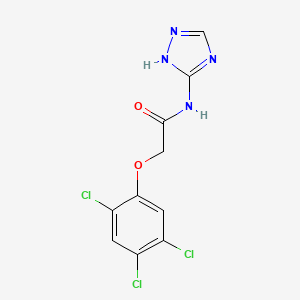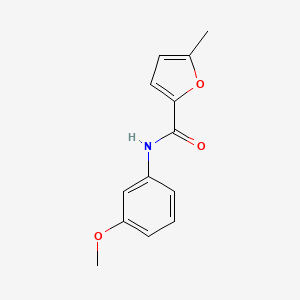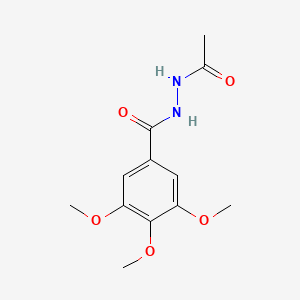
N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide, also known as FNA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FNA belongs to the class of nitroaromatic compounds, which are known for their diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has been studied for its ability to modulate the immune system and reduce oxidative stress.
Wirkmechanismus
The exact mechanism of action of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide is not fully understood. However, it is believed that N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide exerts its biological effects through the modulation of various signaling pathways. N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of NF-κB, a transcription factor that plays a key role in inflammation. N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activity of NF-κB. N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has been shown to modulate the immune system and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide also has some limitations. It is a nitroaromatic compound, which can be toxic and carcinogenic. Therefore, precautions must be taken when handling N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide in the lab. In addition, the exact mechanism of action of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide. One area of research could be the development of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide derivatives with improved biological activities and reduced toxicity. Another area of research could be the investigation of the potential use of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, the mechanism of action of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide could be further elucidated through the use of advanced biochemical and molecular biology techniques.
Synthesemethoden
N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-furylmethylamine with 4-nitrobenzoyl chloride in the presence of a base. The resulting intermediate is then treated with acetic anhydride and pyridine to yield N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide. The purity of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide can be improved through recrystallization and column chromatography.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-13(14-9-12-2-1-7-19-12)8-10-3-5-11(6-4-10)15(17)18/h1-7H,8-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWBYRHFUKSQJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5778557.png)

![N-(2-methylbenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5778580.png)
![3-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5778599.png)

![1-[(4-methoxyphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5778610.png)
![6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5778618.png)
![N'-({[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5778620.png)
![N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5778628.png)
![4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5778634.png)
![2-methyl-4-(4-methyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5778637.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5778638.png)
![3,4-dimethoxy-N'-{[(3-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5778639.png)